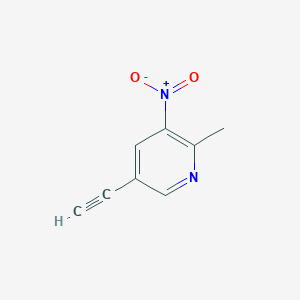

5-Ethynyl-2-methyl-3-nitropyridine

Description

Significance within Contemporary Pyridine (B92270) Chemistry Research

The pyridine scaffold is a privileged structure in drug design, with a significant percentage of FDA-approved nitrogen-containing drugs featuring this heterocycle. aip.org The introduction of substituents like the nitro (NO2), ethynyl (B1212043) (C≡CH), and methyl (CH3) groups, as seen in 5-Ethynyl-2-methyl-3-nitropyridine, dramatically influences the molecule's electronic properties, reactivity, and potential applications.

Nitropyridines are of particular interest as they are versatile precursors for a wide range of more complex heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.govnih.gov The nitro group's strong electron-withdrawing nature facilitates various chemical transformations, making nitropyridines valuable intermediates in organic synthesis. nih.gov

The ethynyl group, on the other hand, is a key functional group in medicinal chemistry and materials science. Its linear geometry and reactivity, particularly in cycloaddition reactions and as a precursor for other functional groups, make it a valuable addition to the pyridine core. Ethynyl-substituted pyridines have been investigated for their potential as mGluR5 antagonists, highlighting their bioactivity. acs.org

The methyl group, while seemingly simple, can also play a crucial role in modifying the electronic landscape of the pyridine ring and can be a site for further functionalization. mdpi.com Therefore, the combination of these three groups in one molecule, as in this compound, creates a highly functionalized and synthetically promising compound.

Structural Features and Functional Group Interactions in Pyridine Systems

The structure of this compound features a complex interplay of electronic effects that dictate its reactivity. The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. chempanda.com This inherent electron deficiency is further amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack. chempanda.com

The methyl group at the 2-position is an electron-donating group, which can partially counteract the electron-withdrawing effects of the nitro group and the pyridine nitrogen. The acidity of this methyl group is also increased by the presence of the adjacent electron-withdrawing nitro group, making it a potential site for condensation reactions. mdpi.com

The ethynyl group at the 5-position has a dual electronic nature. It is electron-withdrawing through its inductive effect but can act as an electron-donating group through resonance. This combination of functional groups creates a "push-pull" system within the molecule, which can lead to interesting photophysical properties and unique reactivity patterns. Computational studies on substituted pyridines have been instrumental in understanding these complex electronic interactions. aip.orgnih.govprinceton.edu

Historical Development of Ethynyl- and Nitro-Substituted Pyridine Derivatives in Organic Synthesis

The synthesis of substituted pyridines has a long history, with various methods developed to introduce functional groups onto the pyridine core. The nitration of pyridine itself is a challenging reaction due to the deactivation of the ring by the nitrogen atom. Early methods required harsh conditions and often resulted in low yields. chempanda.com A significant advancement came with the work of Bakke and co-workers, who developed a method for the nitration of pyridines using dinitrogen pentoxide followed by treatment with sodium bisulfite, which proceeds through a nih.govontosight.ai sigmatropic shift mechanism. ntnu.no

The introduction of the ethynyl group onto aromatic rings has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, has become a standard method for the synthesis of ethynyl-substituted aromatics, including pyridines. ontosight.ai This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. ontosight.ai

The synthesis of 2-methyl-3-nitropyridine (B124571) has been achieved through a multi-step process starting from 2-chloro-3-nitropyridine. mdpi.comresearchgate.netresearchgate.netgoogle.com This involves the reaction with a malonic ester anion followed by hydrolysis and decarboxylation. mdpi.comresearchgate.netresearchgate.net The synthesis of the target molecule, this compound, would likely involve the Sonogashira coupling of a halogenated precursor, such as 5-bromo-2-methyl-3-nitropyridine, with a suitable ethynylating agent.

Interactive Data Table: Properties of Related Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor(s) |

| 2-Methyl-3-nitropyridine | C6H6N2O2 | 138.12 | 2-Chloro-3-nitropyridine, Diethyl malonate |

| 2-Ethynylpyridine | C7H5N | 103.12 | 2-Bromopyridine, Ethynylmagnesium bromide |

| 3-Nitropyridine (B142982) | C5H4N2O2 | 124.09 | Pyridine, Dinitrogen pentoxide |

| 5-Bromo-2-nitropyridine | C5H3BrN2O2 | 202.99 | 2-Amino-5-bromopyridine |

Synthetic Pathways to this compound and Related Compounds

The synthesis of highly substituted pyridine derivatives, such as this compound, requires strategic methodologies to control the introduction and positioning of various functional groups on the pyridine scaffold. This article explores the key synthetic strategies for incorporating ethynyl, methyl, and nitro groups to achieve the target compound and its analogs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-3-7-4-8(10(11)12)6(2)9-5-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANGKZJPWGQHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

High-Resolution NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For 5-Ethynyl-2-methyl-3-nitropyridine, ¹H and ¹³C NMR would be essential.

¹H NMR: Would be expected to show distinct signals for the methyl protons, the aromatic protons on the pyridine (B92270) ring, and the acetylenic proton. The chemical shifts and coupling constants would confirm their relative positions. For instance, NMR analysis of related compounds like 5-Bromo-2-methyl-3-nitropyridine N-oxide has been used to confirm its structure. nih.gov

¹³C NMR: Would identify all unique carbon atoms, including the methyl carbon, the carbons of the pyridine ring, and the two carbons of the ethynyl (B1212043) group. The chemical shifts would be influenced by the electron-withdrawing nitro group and the anisotropic effect of the alkyne.

Without experimental data, a hypothetical data table cannot be accurately constructed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is critical for confirming the elemental composition of a compound by providing a highly accurate mass measurement.

Exact Mass: For this compound (C₈H₆N₂O₂), the theoretical exact mass would be calculated and compared to the experimental value, confirming the molecular formula.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would offer structural clues. Expected fragmentation pathways might include the loss of the nitro group (NO₂), the methyl group (CH₃), or cleavage related to the ethynyl substituent.

Detailed fragmentation data for this specific molecule is not currently published.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Key Vibrational Modes: For this compound, characteristic vibrational bands would be expected for the C≡C stretch of the alkyne, the C-H stretch of the alkyne, the asymmetric and symmetric stretches of the nitro group (NO₂), C-H vibrations of the methyl group, and various stretching and bending modes of the pyridine ring.

Comparative Analysis: Studies on similar structures, such as 2-N-phenylamino-methyl-nitropyridines, have utilized IR and Raman spectroscopy to identify N-H···O interactions and other key structural features, demonstrating the power of these techniques. nih.gov

A table of expected vibrational frequencies is presented below, based on typical ranges for these functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Acetylenic C-H Stretch | ~3300 | IR, Raman |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Methyl C-H Stretch | 2980-2870 | IR, Raman |

| C≡C Stretch | 2140-2100 | IR, Raman |

| C=N, C=C Stretch (ring) | 1600-1450 | IR, Raman |

| NO₂ Asymmetric Stretch | 1560-1520 | IR |

| NO₂ Symmetric Stretch | 1360-1340 | IR |

This table is predictive and not based on experimental results for this compound.

X-ray Diffraction (XRD) Studies for Solid-State Structure, Conformation, and Crystal Packing

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. It confirms the planarity of the pyridine ring and reveals the orientation of the substituents. mdpi.com

Structural Insights: XRD analysis would determine the precise geometry and conformation, such as the angle of the nitro group relative to the pyridine ring, which can be influenced by crystal packing forces. For example, the crystal structure of 2-Chloro-5-methyl-3-nitropyridine shows two independent molecules in the asymmetric unit, stabilized by C-H···O intermolecular hydrogen bonds. nih.gov

Crystal System: The analysis would also identify the crystal system (e.g., monoclinic, orthorhombic) and space group.

No crystallographic data for this compound is available in the Cambridge Structural Database or other public repositories.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to conjugated systems.

Chromophores: The 3-nitropyridine (B142982) system is a strong chromophore. The presence of the ethynyl group extends the π-conjugation, which would be expected to shift the absorption maxima (λ_max) to longer wavelengths compared to a non-ethynyl substituted analog.

HOMO-LUMO Gap: The technique provides information about the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical calculations on related nitropyridine derivatives have been used to analyze and assign the observed electronic transitions. nih.gov

Specific λ_max values and molar absorptivity data for this compound are not documented in the reviewed literature.

Theoretical and Computational Chemistry Investigations of 5 Ethynyl 2 Methyl 3 Nitropyridine

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 5-Ethynyl-2-methyl-3-nitropyridine at an electronic level. These methods allow for the prediction of molecular structure, stability, reactivity, and the elucidation of complex reaction mechanisms that are often challenging to study experimentally.

Chemical Reactivity and Transformation Studies

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group (-C≡CH) is a versatile functional group known for its participation in a variety of addition and coupling reactions. Its reactivity in 5-Ethynyl-2-methyl-3-nitropyridine is influenced by the electron-deficient nature of the pyridine (B92270) ring.

Cycloaddition Reactions (e.g., Click Chemistry with Azides)

The terminal alkyne of this compound is a prime candidate for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would involve the coupling of the ethynyl group with an organic azide (B81097) (R-N₃) to form a stable 1,2,3-triazole ring.

The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The resulting triazole-linked pyridine could be of interest in medicinal chemistry and materials science due to the desirable properties of the triazole linker, such as its stability and ability to form hydrogen bonds. wikipedia.orglibretexts.org While specific examples for this compound are not extensively documented, the general applicability of CuAAC to terminal alkynes is well-established. nih.govscholaris.ca

Hydration and Other Nucleophilic Additions

The ethynyl group can undergo hydration, typically catalyzed by mercury(II) salts in acidic conditions, to yield a methyl ketone. In the case of this compound, this would lead to the formation of 5-acetyl-2-methyl-3-nitropyridine. This transformation follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate that rapidly tautomerizes to the more stable keto form.

Other nucleophiles can also add across the triple bond. For instance, the addition of alcohols (alkoxymercuration-demercuration) or thiols can occur, often with specific catalysts, to yield vinyl ethers and vinyl thioethers, respectively. The electron-withdrawing character of the nitropyridine ring may influence the regioselectivity of these additions.

Oligomerization and Polymerization Reactions

Terminal alkynes, including ethynylpyridines, can undergo oligomerization or polymerization under the influence of transition metal catalysts, such as those based on palladium, nickel, or rhodium. researchgate.net These reactions can lead to the formation of conjugated polymers with interesting electronic and optical properties. For this compound, such polymerization would result in a polymer with a polyacetylene backbone and pendant nitropyridine units. The specific properties of the resulting polymer would be highly dependent on the reaction conditions and the catalyst used. Research in the field of poly(ethynylpyridine)s suggests that these materials could have applications in areas like organic electronics and sensor technology.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that plays a crucial role in the reactivity of the pyridine ring. It can be transformed into other functional groups or facilitate substitution reactions on the aromatic core.

Reduction Reactions to Amino-Pyridine Derivatives

The nitro group of this compound can be readily reduced to an amino group (-NH₂), yielding 5-ethynyl-2-methyl-pyridin-3-amine. This transformation is a common and important reaction in the synthesis of various heterocyclic compounds. A variety of reducing agents can be employed for this purpose, with common methods including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is generally clean and efficient.

Metal/Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst like Pd/C.

The resulting amino-pyridine is a versatile intermediate for further functionalization, for example, through diazotization followed by substitution, or through acylation and alkylation reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of the strongly electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the pyridine ring, leading to the displacement of a leaving group.

In this compound, the nitro group itself can act as the leaving group, particularly when attacked by strong nucleophiles. Studies on related 2-methyl-3-nitropyridines have shown that the nitro group can be displaced by sulfur nucleophiles like thiols. researchgate.net For instance, reaction with a thiol (R-SH) in the presence of a base can lead to the formation of a 3-thioether derivative.

The regioselectivity of SNAr on nitropyridines can be influenced by the presence of other substituents. For example, in a related system, 2-methyl-3,5-dinitropyridine (B14619359), nucleophilic attack by thiols preferentially occurs at the 3-position, displacing the nitro group, although some substitution at the 5-position is also observed. researchgate.net

Below is a table summarizing the nucleophilic aromatic substitution of the nitro group in a related compound, 2-methyl-3,5-dinitropyridine, with various thiols.

| Entry | Thiol (Nucleophile) | Product(s) | Ratio (3-substituted:5-substituted) |

| 1 | Benzylthiol | 2-methyl-5-nitro-3-(benzylthio)pyridine & 3-(benzylthio)-2-methyl-5-nitropyridine | 4:1 |

| 2 | Thiophenol | 2-methyl-5-nitro-3-(phenylthio)pyridine & 2-methyl-5-nitro-5-(phenylthio)pyridine | 3:1 |

| 3 | 4-Methylthiophenol | 2-methyl-3-((4-methylphenyl)thio)-5-nitropyridine & 2-methyl-5-((4-methylphenyl)thio)-5-nitropyridine | 2:1 |

Data adapted from studies on 2-methyl-3,5-dinitropyridine, which serves as a model for the reactivity of the 3-nitro group in the presence of a 2-methyl substituent. researchgate.net

It is important to note that if a good leaving group, such as a halogen, were present at the 5-position, competition between the displacement of the nitro group and the halogen would occur.

Reactivity of the Methyl Group

The methyl group at the 2-position of the pyridine ring is significantly activated by the adjacent electron-withdrawing nitro group at the 3-position and the pyridine nitrogen atom. This activation renders the methyl protons acidic, facilitating a variety of side-chain functionalization and anion-mediated reactions.

Side-Chain Functionalization and Oxidation Reactions

The activated methyl group of 2-methyl-3-nitropyridine (B124571) analogues readily participates in condensation reactions with aromatic aldehydes. mdpi.comresearchgate.net This reaction, typically catalyzed by a base such as piperidine (B6355638), proceeds to form 2-styryl-3-nitropyridine derivatives. mdpi.comresearchgate.netnih.gov The presence of electron-withdrawing groups on the pyridine ring, such as a nitro group, enhances the acidity of the methyl group, allowing these condensations to occur under relatively mild conditions. researchgate.net For instance, 2-methyl-3,5-dinitropyridine has been shown to react with various aromatic aldehydes in toluene (B28343) with catalytic piperidine to yield the corresponding 2-vinyl-3-nitropyridines in high yields as the pure trans-isomer. mdpi.com It is noteworthy that the electronic nature of the substituent on the aromatic aldehyde appears to have minimal impact on the reaction outcome. mdpi.com

The reactivity of the methyl group is further influenced by the oxidation state of the pyridine nitrogen. The N-oxide of 2-methyl-3-nitropyridine derivatives also undergoes condensation with aromatic aldehydes. nih.gov This suggests that the increased positive charge on the nitrogen in the N-oxide further enhances the acidity of the adjacent methyl group. researchgate.net

In addition to condensation reactions, the pyridine nitrogen of 2-methyl-3-nitropyridine derivatives can be oxidized. Treatment with reagents such as a urea-hydrogen peroxide complex in the presence of trifluoroacetic anhydride (B1165640) can convert the pyridine nitrogen to an N-oxide. nih.gov

Table 1: Condensation of 2-Methyl-3-nitropyridine Analogues with Aromatic Aldehydes mdpi.com

| 2-Methyl-3-nitropyridine Analogue | Aromatic Aldehyde | Product |

| 2-methyl-3,5-dinitropyridine | Benzaldehyde | 2-(2-phenylvinyl)-3,5-dinitropyridine |

| 2-methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | 2-(2-(4-methoxyphenyl)vinyl)-3,5-dinitropyridine |

| 2-methyl-3,5-dinitropyridine | 4-(Dimethylamino)benzaldehyde | 2-(2-(4-(dimethylamino)phenyl)vinyl)-3,5-dinitropyridine |

| 2-methyl-3-nitro-5-bromopyridine N-oxide | Benzaldehyde | 2-(2-phenylvinyl)-3-nitro-5-bromopyridine N-oxide |

Deprotonation and Anion Chemistry

The acidity of the methyl group in 2-methyl-3-nitropyridine systems is a cornerstone of its reactivity, enabling deprotonation to form a resonance-stabilized anion. researchgate.net This anion is a potent nucleophile and can engage in various carbon-carbon bond-forming reactions. The presence of electron-withdrawing groups on the pyridine ring significantly increases the acidity of the methyl protons. researchgate.net

The formation of this anion is the initial step in the aforementioned condensation reactions with aldehydes, which can be considered a type of Henry reaction. wikipedia.org The reaction begins with the deprotonation of the nitro-activated methyl group to form a nitronate-like anion, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org

While the condensation with aldehydes is a well-documented reaction for this class of compounds, the broader synthetic utility of the anion derived from this compound in reactions with other electrophiles remains an area for further exploration. The reactivity of this anion will be influenced by the electronic and steric environment created by the ethynyl and nitro groups.

Regioselectivity and Chemoselectivity in Complex Transformations of this compound

The presence of multiple reactive sites in this compound—the pyridine ring itself, the nitro group, the methyl group, and the ethynyl group—raises important questions of regioselectivity and chemoselectivity in its reactions. Studies on related 2-methyl-3-nitropyridine derivatives provide valuable insights into these aspects, particularly in nucleophilic aromatic substitution (SNAr) reactions.

In reactions with sulfur nucleophiles, such as thiolate anions, 2-methyl-3-nitropyridine analogues have been shown to undergo selective substitution of the nitro group. mdpi.comnih.govresearchgate.net For example, when 2-methyl-3,5-dinitropyridine is treated with benzylthiol (BnSH), a mixture of isomers is formed, with the substitution of the 3-nitro group being the predominant pathway. mdpi.comresearchgate.net This indicates that the 3-position is more activated towards nucleophilic attack than the 5-position in this particular system. mdpi.com

The regioselectivity of these SNAr reactions can be influenced by the nature of the substituents on the pyridine ring and the nucleophile. nih.gov For instance, in related 3-nitro-5-substituted pyridines, the 3-nitro group has been found to be a better leaving group than a halogen at the 5-position. nih.gov

The chemoselectivity of these transformations is also noteworthy. In the presence of a reactive methyl group and a displaceable nitro group, thiolate nucleophiles preferentially attack the aromatic ring, leading to SNAr products rather than reacting with the methyl group. mdpi.comnih.gov This highlights the high reactivity of the electron-deficient pyridine ring towards nucleophilic attack. The reactivity of the ethynyl group in the context of these transformations has not been extensively studied, and it represents an interesting avenue for future research.

Mechanistic Investigations of Key Organic Reactions

The mechanism of the condensation reaction between 2-methyl-3-nitropyridines and aldehydes proceeds through a base-catalyzed aldol-type condensation. The initial step involves the deprotonation of the acidic methyl group by the base (e.g., piperidine) to generate a carbanion. researchgate.net This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration to afford the thermodynamically stable trans-styryl product. mdpi.com

The SNAr reactions of 2-methyl-3-nitropyridine derivatives with thiolate anions are believed to proceed via the classical SNAr mechanism. mdpi.com This involves the nucleophilic attack of the thiolate anion on the electron-deficient pyridine ring at a carbon atom bearing a good leaving group (the nitro group). This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the nitro group restores the aromaticity of the pyridine ring and yields the final substitution product. researchgate.net The regioselectivity of the attack is determined by the relative stability of the possible Meisenheimer intermediates.

While these mechanistic pathways are well-established for related systems, detailed mechanistic studies, including computational and kinetic analyses, specifically for reactions involving this compound are needed to fully elucidate the influence of the ethynyl group on the reaction coordinates and transition states.

Applications in Organic Synthesis and Advanced Materials Science

Role as a Versatile Synthetic Building Block for Complex Organic Architectures

5-Ethynyl-2-methyl-3-nitropyridine serves as a highly valuable and versatile building block in organic synthesis. cymitquimica.comsigmaaldrich.com The term "building block" refers to a fundamental chemical unit that can be used to construct more complex molecules through various chemical reactions. cymitquimica.comsigmaaldrich.com The distinct functional groups present in this compound—the reactive ethynyl (B1212043) group, the activating nitro group, and the pyridine (B92270) core—allow for a wide array of chemical transformations.

The ethynyl group, with its terminal alkyne, is particularly amenable to "click" chemistry, a set of powerful, reliable, and selective reactions. nih.gov This functionality allows for the straightforward linkage of the pyridine core to other molecular fragments, facilitating the construction of intricate and larger organic architectures. nih.gov For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction where the ethynyl group can readily react with an azide (B81097) to form a stable triazole ring, a common linker in medicinal and materials chemistry. researchgate.net

Furthermore, the nitro group significantly influences the reactivity of the pyridine ring. Nitroarenes and nitrohetarenes are recognized as valuable synthetic intermediates due to the variety of chemical transformations they can undergo. researchgate.net The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com This allows for the selective replacement of the nitro group or other leaving groups on the pyridine ring with a wide range of nucleophiles, including those containing sulfur, oxygen, and nitrogen. researchgate.netnih.gov This reactivity provides a powerful tool for the functionalization of the pyridine core, enabling the introduction of diverse substituents and the creation of highly substituted and complex organic molecules. researchgate.net

The combination of the reactive ethynyl group and the activated pyridine ring makes this compound a bifunctional building block, capable of participating in sequential or orthogonal reaction pathways. This dual reactivity is highly sought after in the design of complex synthetic strategies, allowing for the efficient and controlled assembly of elaborate molecular structures.

Precursor in the Synthesis of Polycyclic Heterocyclic Systems

The structural features of this compound make it an excellent precursor for the synthesis of polycyclic heterocyclic systems. These are complex molecules where multiple ring structures, at least one of which is a heterocycle, are fused together. Such systems are of great interest due to their prevalence in biologically active compounds and functional materials. researchgate.netresearchgate.net

The ethynyl group can participate in various cycloaddition reactions, which are powerful methods for constructing new rings. For example, the Diels-Alder reaction, a [4+2] cycloaddition, can be employed to fuse a six-membered ring onto the pyridine scaffold. osi.lv Similarly, 1,3-dipolar cycloaddition reactions involving the alkyne can lead to the formation of five-membered heterocyclic rings. researchgate.net

The nitro group also plays a crucial role in the synthesis of fused systems. It can be reduced to an amino group, which can then participate in intramolecular condensation reactions with other functional groups to form a new ring. nih.gov Alternatively, the nitro group can be involved in pericyclic reactions, acting as a dienophile or a heterodiene component, leading to the formation of novel fused polycyclic systems. osi.lv

The synthesis of polycyclic heterofused 7-deazapurine heterocycles and their corresponding nucleosides has been achieved through strategies that could conceptually be adapted for derivatives of this compound. nih.gov These methods often involve C-H functionalization and cross-coupling reactions to build up the complex ring systems. nih.gov The presence of the ethynyl group in this compound provides a handle for such cross-coupling reactions, further expanding its utility as a precursor for polycyclic systems.

Integration into Novel Polymer and Macromolecular Designs

The unique properties of this compound make it an attractive monomer for the design of novel polymers and macromolecules. nih.gov The ethynyl group is a key functionality for polymerization reactions. For instance, alkyne-containing monomers can undergo polymerization through various methods, including addition polymerization and "click" polymerization, to form linear or cross-linked polymers. researchgate.net

The ability of the ethynyl group to participate in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, allows for the synthesis of well-defined polymers with controlled architectures. researchgate.net This "self-clickable" nature, where a monomer can react with itself or other monomers containing complementary functional groups, is a powerful tool for creating complex macromolecular structures. researchgate.net

The resulting polymers incorporating the this compound unit would possess unique properties derived from the pyridine and nitro groups. The pyridine ring can introduce basicity and the ability to coordinate with metal ions, while the nitro group can impart specific electronic and photophysical properties to the polymer chain. These functionalities can be further modified post-polymerization to tune the properties of the final material.

The integration of such functional monomers into polymer backbones is a key strategy in the development of advanced materials with tailored properties for specific applications. nih.gov

Explorations in Functional Materials Research (e.g., Optoelectronic Materials)

The electronic and photophysical properties of molecules derived from this compound suggest its potential for use in functional materials research, particularly in the field of optoelectronics. mdpi.com The combination of an electron-deficient nitropyridine ring and an electron-rich ethynyl group can lead to molecules with interesting charge-transfer characteristics.

The synthesis of 2-styrylpyridines from 2-methyl-3-nitropyridines has been shown to yield compounds with remarkable fluorescent properties. researchgate.netmdpi.com The extension of this chemistry to this compound could lead to novel fluorescent materials with tunable emission properties. The ethynyl group provides a site for further functionalization, allowing for the fine-tuning of the electronic structure and, consequently, the optical properties of the resulting materials. nih.gov

Materials with high absorption coefficients and tunable bandgaps are crucial for various optoelectronic devices, such as solar cells and photodetectors. mdpi.com The structural motifs present in derivatives of this compound are consistent with those found in organic semiconductors and other functional organic materials. mdpi.com The ability to create extended conjugated systems through reactions of the ethynyl group makes this compound a promising starting point for the development of new materials for organic electronics.

Design of Molecular Probes and Scaffolds for Chemical Research

The reactive handles on this compound make it a suitable scaffold for the design of molecular probes and other tools for chemical research. A molecular probe is a molecule that is used to study the properties of other molecules or biological systems. The ethynyl group, through click chemistry, allows for the easy attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the pyridine core. nih.gov

This "clickable" functionality is highly advantageous for creating probes for various applications, including bioimaging and activity-based protein profiling. The ability to selectively label biomolecules is crucial for understanding their function and localization within a cell.

Furthermore, the pyridine scaffold itself can serve as a core structure for the development of libraries of small molecules for screening in drug discovery and chemical biology. frontiersin.org The versatility of the SNAr reactions on the nitropyridine ring allows for the rapid generation of a diverse set of derivatives with different substituents. nih.govnanobioletters.com This diversity is essential for exploring the structure-activity relationships of potential drug candidates or chemical probes.

The combination of a rigid pyridine core with the versatile reactivity of the ethynyl and nitro groups makes this compound a valuable platform for the construction of sophisticated molecular tools to investigate complex chemical and biological processes.

Catalytic Applications and Ligand Design

Utilization as Ligands in Transition Metal Catalysis for Organic Transformations

The pyridine (B92270) core of 5-Ethynyl-2-methyl-3-nitropyridine makes it a prime candidate for use as a ligand in transition metal catalysis. Pyridine and its derivatives are well-established ligands in a myriad of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to coordinate to a metal center and form stable transition metal complexes.

The electronic properties of the pyridine ligand are crucial in modulating the reactivity of the metal catalyst. The presence of a strong electron-withdrawing nitro group at the 3-position is expected to significantly decrease the electron density on the pyridine nitrogen. This would result in a less basic ligand compared to unsubstituted pyridine, which could, in turn, influence the catalytic activity. For instance, in some palladium-catalyzed cross-coupling reactions, more basic ligands have been shown to enhance the reaction yield, though steric effects also play a significant role. nih.gov Conversely, the decreased electron-donating ability might be advantageous in reactions where a more electrophilic metal center is desired.

The methyl group at the 2-position introduces steric bulk near the coordination site. This steric hindrance can influence the regioselectivity of catalytic reactions and the stability of the resulting metal complex. The combination of electronic and steric effects imparted by the nitro and methyl groups, respectively, allows for fine-tuning of the catalytic system.

Coordination Chemistry of the Pyridine Nitrogen in Metal Complexes

The electron-withdrawing nitro group is anticipated to weaken the sigma-donating ability of the pyridine nitrogen. This effect can be beneficial in preventing catalyst deactivation through the formation of overly stable complexes. In the context of organometallic complexes, the nature of the ligand plays a critical role in determining the properties and reactivity of the metal center. For instance, in complexes of ruthenium and osmium with pyridine-2-carbothioamide (B155194) ligands, the metal center's coordination environment significantly impacts their anticancer activity. nih.gov

Furthermore, the presence of the nitro group can lead to interesting coordination chemistry beyond simple sigma-donation. Nitrite ligands, which are isomers of nitro groups, can coordinate to metal centers in various modes (N-bonded, O-bonded, or bidentate O,O-bonded), and interconversion between these isomers is possible in some complexes. wikipedia.org While the nitro group in this compound is directly attached to the aromatic ring, its potential to interact with the metal center through its oxygen atoms, particularly in specific geometric arrangements, cannot be entirely ruled out and could lead to unique catalytic properties.

Role of the Ethynyl (B1212043) Group in Organometallic Chemistry and Catalytic Cycles

The ethynyl group is a versatile functional group in organometallic chemistry and can participate in catalytic cycles in several ways. Its linear geometry and π-system can influence the electronic structure and steric environment of a metal complex. Organometallic complexes containing ethynylpyridine ligands have been explored for their potential in materials science due to their photophysical properties. publish.csiro.auhkbu.edu.hk

In a catalytic context, the terminal alkyne can undergo a variety of transformations. It can participate in C-C bond-forming reactions such as the Sonogashira coupling, where a terminal alkyne couples with an aryl or vinyl halide. A catalyst system featuring this compound as a ligand could potentially catalyze such a reaction on a separate substrate, or the ligand itself could be a reactant.

Moreover, the ethynyl group can be involved in the catalytic cycle through oxidative addition or migratory insertion reactions. The C-H bond of the terminal alkyne is acidic and can be deprotonated to form a metal acetylide. These acetylides are important intermediates in many catalytic processes. The π-bond of the alkyne can also coordinate to a metal center and undergo insertion into a metal-carbon or metal-hydride bond, a key step in many polymerization and hydrofunctionalization reactions.

Development of Novel Catalyst Systems for C-C and C-Heteroatom Bond Formation

The unique combination of functional groups in this compound offers intriguing possibilities for the development of novel catalyst systems for C-C and C-heteroatom bond formation. The formation of these bonds is fundamental in organic synthesis, and palladium-catalyzed cross-coupling reactions are a powerful tool for their construction. nih.gov

The electronic and steric properties of this compound could be harnessed to create catalysts with unique reactivity and selectivity. For example, the electron-deficient nature of the pyridine ring might favor reductive elimination, the final step in many cross-coupling cycles. The synthesis of related 2-methyl-3-nitropyridines and their subsequent reactions have been reported, indicating the accessibility of this structural motif. mdpi.com

The ethynyl group opens up avenues for post-synthetic modification of the ligand or for its direct participation in catalysis. For instance, iron complexes have been shown to promote the catalytic C-C bond cleavage of nitriles and C-Si bond formation. nih.gov A catalyst system based on this compound could potentially be designed to perform similar transformations. Furthermore, the development of catalysts for the functionalization of the pyridine ring itself is an active area of research, with rare-earth metal complexes showing unique reactivity patterns. nih.gov The presence of multiple functional groups on this scaffold provides a platform for creating multifunctional catalysts.

Supramolecular Chemistry and Self Assembly

Design of Supramolecular Architectures Driven by Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of 5-Ethynyl-2-methyl-3-nitropyridine suggests a predisposition for several types of non-covalent interactions that are fundamental to supramolecular assembly. The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor. The electron-withdrawing nitro group enhances the potential for π-π stacking interactions by creating an electron-deficient aromatic system. Furthermore, the ethynyl (B1212043) group can function as a hydrogen bond donor and participate in π-interactions.

In related nitropyridine systems, non-covalent interactions, including O···N interactions between nitro groups, have been observed to play a crucial role in the stabilization of crystal structures. researchgate.net The interplay of these various forces could theoretically direct the assembly of this compound into predictable one-, two-, or three-dimensional arrays. However, without crystallographic data for this specific compound, any proposed arrangement remains speculative.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridine nitrogen and the ethynyl group of this compound present ideal ligation sites for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom can coordinate to a metal center, a common strategy in the synthesis of these materials. The ethynyl group could also participate in coordination or act as a linker to bridge metal centers.

The synthesis of coordination polymers from related terpyridine ligands with various metal ions has been well-documented, demonstrating the versatility of the pyridine moiety in forming stable metal complexes. nih.gov Similarly, Schiff base ligands derived from 5-nitropyridine-2-amine have been used to create copper(II) and zinc(II) complexes, showcasing the coordinating ability of nitropyridine derivatives. nih.gov The specific geometry and electronic properties of this compound could lead to novel MOF or coordination polymer structures with unique properties, but no such examples have been reported.

Exploration of Self-Assembly Processes Directed by Ethynyl and Pyridine Moieties

The self-assembly of molecules containing both ethynyl and pyridine functionalities is a subject of considerable research. These groups can guide the formation of complex and ordered structures through a combination of hydrogen bonding and π-π stacking. The directionality of the hydrogen bonds involving the pyridine nitrogen and the linear nature of the ethynyl group can impose significant geometric constraints on the resulting supramolecular assemblies.

Studies on other ethynyl-pyridine derivatives have shown their capacity to form well-defined architectures in the solid state. However, the influence of the additional methyl and nitro substituents on the self-assembly of this compound is unknown. These groups would undoubtedly modulate the electronic distribution and steric factors, thereby altering the preferred modes of interaction and the final supramolecular structure. A detailed exploration of these processes for the title compound is currently absent from the scientific record.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Pathways for 5-Ethynyl-2-methyl-3-nitropyridine

The development of efficient and versatile synthetic routes is paramount for enabling broader investigations into the properties and applications of this compound. While direct synthetic procedures for this specific compound are not extensively documented, logical pathways can be extrapolated from established methodologies for related pyridine (B92270) derivatives.

A plausible and highly efficient approach involves a two-step sequence starting from a suitable halogenated precursor. One such precursor, 2-chloro-5-methyl-3-nitropyridine, can be synthesized from 2-amino-5-methylpyridine (B29535). nih.gov This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a suitable acetylene (B1199291) source. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 1: Proposed Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | 2-Amino-5-methylpyridine | 1. NaNO₂, H₂SO₄2. CuX₂ (X = Cl, Br) | 2-Halo-5-methyl-3-nitropyridine | Diazotization followed by Sandmeyer reaction |

| 2 | 2-Halo-5-methyl-3-nitropyridine | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 5-((Trimethylsilyl)ethynyl)-2-methyl-3-nitropyridine | Sonogashira Coupling |

| 3 | 5-((Trimethylsilyl)ethynyl)-2-methyl-3-nitropyridine | K₂CO₃, MeOH | This compound | Desilylation |

Future research should focus on optimizing this pathway by exploring different palladium catalysts, copper co-catalysts, bases, and solvents to maximize yield and minimize reaction times. scirp.org Furthermore, the development of one-pot procedures that combine the halogenation and coupling steps would significantly enhance the efficiency and scalability of the synthesis. Alternative "green" synthetic methods, such as those utilizing microwave assistance or solvent-free conditions, should also be investigated to align with the principles of sustainable chemistry. nih.govnih.gov

Development of Advanced Reactivity Platforms for Selective Functionalization

The trifunctional nature of this compound offers a rich landscape for selective chemical modifications, opening avenues for the creation of diverse molecular architectures. The ethynyl (B1212043), nitro, and methyl groups, along with the pyridine ring itself, can each serve as a handle for further functionalization.

The ethynyl group is a particularly versatile functional handle. It can participate in a wide array of reactions, including:

Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions to form triazoles, a valuable linkage in medicinal chemistry and materials science.

Sonogashira and other Cross-Coupling Reactions: The alkyne can be further coupled with various aryl, heteroaryl, or vinyl halides to construct extended π-conjugated systems. researchgate.net

Cycloaddition Reactions: It can act as a dienophile or dipolarophile in various cycloaddition reactions to construct complex heterocyclic systems.

Hydration and other additions: The triple bond can be hydrated to form a methyl ketone or undergo various other addition reactions.

The nitro group , being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr). researchgate.net This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at positions ortho and para to the nitro group. nih.govmdpi.com Furthermore, the nitro group itself can be reduced to an amino group, which can then be further functionalized through diazotization or acylation, providing access to a different spectrum of derivatives.

The methyl group can potentially be functionalized through radical halogenation or oxidation to an aldehyde or carboxylic acid, although the conditions would need to be carefully controlled to avoid reactions at other sites.

The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts or oxidized to the corresponding N-oxide. acs.org N-oxide formation can alter the reactivity of the ring, often facilitating functionalization at the C2 and C6 positions. acs.org

Future research should focus on systematically exploring the reactivity of each of these functional groups and developing selective reaction conditions that allow for the modification of one site without affecting the others. This will enable the programmed synthesis of a vast library of novel compounds with tailored properties.

Harnessing Advanced Computational Tools for Predictive Chemical Design

Computational chemistry offers a powerful and cost-effective means to predict the properties and reactivity of this compound and to guide the design of new derivatives with desired characteristics. nih.gov

Density Functional Theory (DFT) calculations can be employed to:

Predict Molecular Geometry and Electronic Structure: Understanding the bond lengths, bond angles, and charge distribution within the molecule is fundamental to predicting its reactivity.

Calculate Spectroscopic Properties: Predicted NMR, IR, and UV-Vis spectra can aid in the characterization of the synthesized compound and its derivatives.

Determine Reaction Mechanisms and Energetics: Computational modeling can elucidate the transition states and energy barriers for various reactions, providing insights into reaction feasibility and selectivity. acs.org For instance, the relative energies of different regioisomeric products of nucleophilic substitution can be calculated to predict the outcome of a reaction.

Predict Physicochemical Properties: Properties such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO) can be calculated to estimate the molecule's solubility, reactivity, and electronic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the structural features of a series of this compound derivatives with their biological activity or other properties. nih.gov This can accelerate the discovery of compounds with enhanced performance for specific applications.

Future computational work should focus on building a comprehensive theoretical understanding of this molecule. This includes creating a detailed map of its electrostatic potential to predict sites of electrophilic and nucleophilic attack, and simulating its interactions with biological targets or materials to guide the design of new functional molecules.

Expanding Applications in Emerging Fields of Chemical Science and Technology

The unique combination of functional groups in this compound suggests its potential utility in a variety of advanced applications.

Materials Science: The rigid, planar structure of the pyridine ring, combined with the linear ethynyl group, makes this molecule a candidate for the construction of novel organic electronic materials. The ethynyl group can be used to create extended conjugated systems through polymerization or cross-coupling reactions, leading to materials with interesting photophysical and electronic properties. researchgate.net The presence of the nitro group could also be exploited to tune the electron-accepting properties of these materials.

Chemical Biology: The ethynyl group makes this compound a potential chemical probe. Similar to the widely used 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), it could potentially be incorporated into biological systems and subsequently visualized using fluorescently tagged azides via click chemistry, enabling the study of various biological processes. nih.govnih.gov

Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. The specific substitution pattern of this molecule could impart herbicidal or insecticidal properties, warranting investigation in this area.

Future research should involve screening this compound and its derivatives for biological activity in various assays and evaluating their properties as components in advanced materials.

Challenges in Scalable Synthesis and Sustainable Chemical Manufacturing

While the proposed synthetic routes to this compound are based on well-established reactions, scaling up the synthesis for industrial production presents several challenges that need to be addressed through future research.

Cost and Availability of Starting Materials: The availability and cost of the starting 2-amino-5-methylpyridine and the reagents for the subsequent transformations will be a key factor in the economic viability of large-scale production.

Use of Palladium Catalysts: Palladium is a precious and expensive metal. Developing highly efficient catalysts with very low loading or exploring catalysts based on more abundant and less expensive metals (e.g., copper, nickel, or iron) would be highly beneficial for sustainable manufacturing.

Reaction Conditions and Workup: Many cross-coupling reactions require stringent anhydrous and inert conditions, which can be challenging and costly to maintain on a large scale. The use of hazardous solvents and reagents also needs to be minimized. Research into developing robust reaction conditions that tolerate air and moisture and utilize greener solvents is crucial. rsc.orgwur.nl

Purification: The purification of the final product and intermediates on a large scale can be a significant bottleneck. Developing crystallization-based purification methods or other non-chromatographic techniques would be advantageous.

Waste Generation: The synthesis of functionalized pyridines can generate significant amounts of waste. Adopting principles of green chemistry, such as atom economy and the use of catalytic reagents, will be essential to develop a sustainable manufacturing process. nih.gov

Future research in this area should focus on process optimization and the development of more sustainable and cost-effective synthetic methodologies. This includes catalyst development, solvent selection, and the design of efficient workup and purification procedures.

Q & A

Q. What are the recommended synthetic routes for 5-Ethynyl-2-methyl-3-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : A feasible approach involves nucleophilic substitution of a halogenated precursor (e.g., 3-nitro-2-chloropyridine derivatives) with ethynyl reagents. For example, evidence from analogous pyridine nitration and substitution reactions (e.g., treatment of 2-chloro-3-nitropyridine with phenol derivatives to form phenoxypyridines) suggests using polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (80–120°C) to activate the halogen leaving group . Optimization should include testing bases (e.g., K₂CO₃ or NaH) and protecting groups for the ethynyl moiety to prevent side reactions. Yield monitoring via HPLC or GC-MS is critical to identify optimal stoichiometry .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include the ethynyl proton (δ ~2.5–3.0 ppm, singlet) and the nitro group’s deshielding effect on adjacent pyridine carbons (δ ~150–160 ppm for C-3) .

- IR Spectroscopy : Confirm the presence of nitro (1520–1350 cm⁻¹, asymmetric stretching) and ethynyl (~3300 cm⁻¹, C≡C-H stretch) groups.

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₈H₇N₂O₂: 163.0504).

Q. How should researchers handle stability and storage challenges for nitro-substituted pyridines?

- Methodological Answer : Nitropyridines are light- and heat-sensitive. Store under inert gas (argon) at ≤−20°C in amber vials. Stability assays under varying pH and temperature conditions (e.g., 25°C vs. 40°C for 1–4 weeks) can identify decomposition pathways via HPLC monitoring. Evidence from safety protocols for nitro compounds recommends avoiding contact with reducing agents to prevent explosive byproducts .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in the functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution (EAS) reactivity. Analyze Fukui indices to identify electron-deficient positions (e.g., C-4 vs. C-6 on the pyridine ring) prone to further substitution. Compare with experimental results from nitration or halogenation reactions to validate computational predictions.

Q. What experimental strategies resolve contradictions in spectroscopic data for nitro-ethynyl pyridine derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected deshielding of methyl groups) may arise from steric hindrance or solvent polarity effects. Conduct variable-temperature NMR (VT-NMR) to assess conformational flexibility or use deuterated solvents with differing polarities (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts. Cross-reference with X-ray crystallography data if available .

Q. How do solvent and concentration affect the photophysical properties of this compound?

- Methodological Answer : Fluorescence studies in solvents like THF, acetonitrile, and ethyl acetate (0.1–10 µM concentrations) can reveal solvatochromic behavior. For example, evidence from similar nitropyridine derivatives shows redshifted emission in polar solvents due to stabilized excited states . Use time-resolved fluorescence to quantify quantum yields and lifetime changes.

Data Contradiction Analysis

Q. How to address inconsistent yields in the synthesis of this compound across different laboratories?

- Methodological Answer : Systematic reproducibility checks should include:

- Reagent Purity : Verify via NMR or titration (e.g., potassium permanganate for ethynyl reagent quality).

- Oxygen Sensitivity : Conduct reactions under strict inert conditions (Schlenk line).

- Catalyst Batch Variability : Test multiple Pd/Cu catalyst lots for cross-coupling efficiency.

Contradictions may arise from trace metal impurities or moisture levels in solvents, as seen in analogous Suzuki-Miyaura reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.